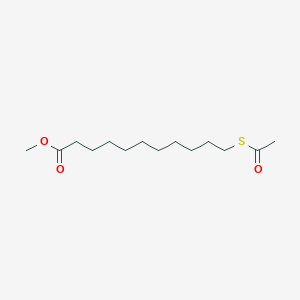
Methyl 11-(acetylsulfanyl)undecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 11-(acetylsulfanyl)undecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group and an acetylsulfanyl group attached to an undecanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-(acetylsulfanyl)undecanoate typically involves the esterification of 11-bromo undecanoic acid with methanol in the presence of a catalyst such as p-toluenesulfonic acid (PTSA). The resulting methyl 11-bromo undecanoate is then subjected to a nucleophilic substitution reaction with sodium thioacetate to introduce the acetylsulfanyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 11-(acetylsulfanyl)undecanoate can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acetylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thioethers or amides.
Scientific Research Applications
Methyl 11-(acetylsulfanyl)undecanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized as a lubricant additive to enhance the performance of biolubricants by providing antiwear and extreme pressure properties
Mechanism of Action
The mechanism of action of Methyl 11-(acetylsulfanyl)undecanoate involves its interaction with biological targets through its functional groups. The acetylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active undecanoic acid, which may exert its effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl undecanoate: Lacks the acetylsulfanyl group, making it less reactive in certain chemical reactions.
Methyl 10-undecenoate: Contains a double bond, which provides different reactivity and applications.
Methyl 11-bromo undecanoate: Precursor in the synthesis of Methyl 11-(acetylsulfanyl)undecanoate, with different reactivity due to the presence of a bromine atom
Uniqueness
This compound is unique due to the presence of both the ester and acetylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
90215-02-4 |
|---|---|
Molecular Formula |
C14H26O3S |
Molecular Weight |
274.42 g/mol |
IUPAC Name |
methyl 11-acetylsulfanylundecanoate |
InChI |
InChI=1S/C14H26O3S/c1-13(15)18-12-10-8-6-4-3-5-7-9-11-14(16)17-2/h3-12H2,1-2H3 |
InChI Key |
OTYQUFSRSBBREN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


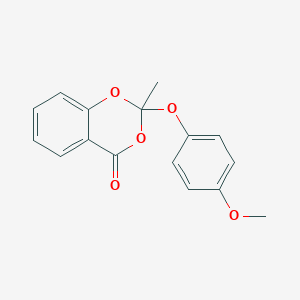
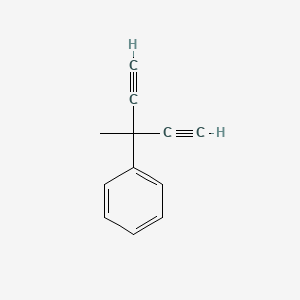
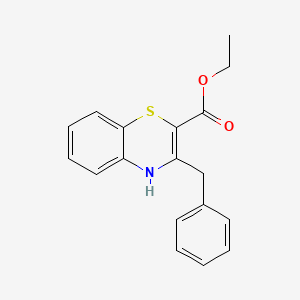
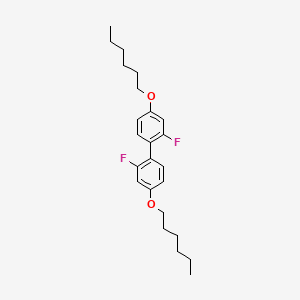
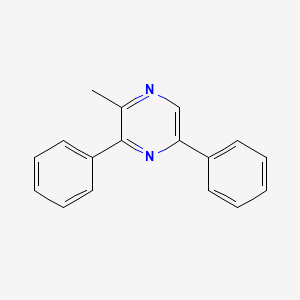
![1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one](/img/structure/B14366722.png)
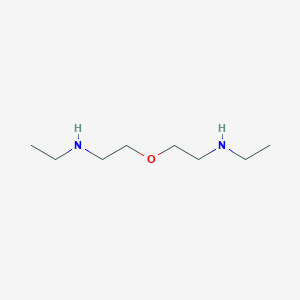
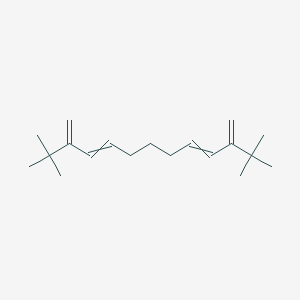
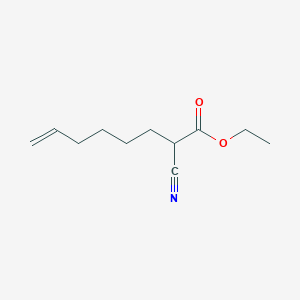
![2-[(1-Cyanoethyl)amino]butanenitrile](/img/structure/B14366747.png)
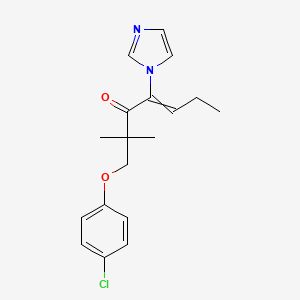
![6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one](/img/structure/B14366752.png)
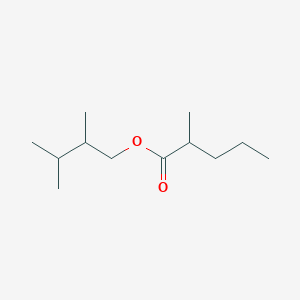
![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)
